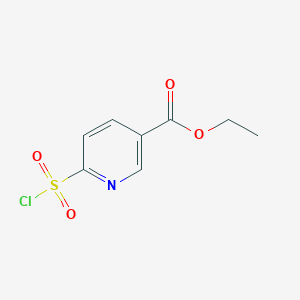

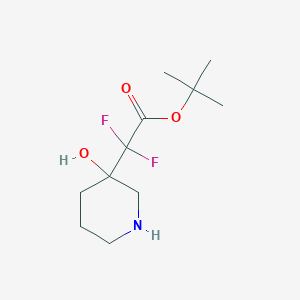

![molecular formula C25H21NO5 B2981054 (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 494200-87-2](/img/structure/B2981054.png)

(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and three phenyl rings, two of which are methoxylated .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazole and phenyl rings would likely result in a planar or near-planar structure. The Z-configuration indicates the relative positions of the substituents around the double bond .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoxazole ring might undergo electrophilic substitution reactions, while the carbon-carbon double bond might undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings might increase its hydrophobicity, while the methoxy groups might increase its solubility in certain solvents .Scientific Research Applications

Catalytic Activities and Polymerization Initiatives

A notable application involves zinc anilido-oxazolinate complexes, which include derivatives related to the given compound, serving as initiators for ring-opening polymerization. The synthesized complexes, through interactions with zinc ethyl complexes and benzyl alcohol, showcase potential for catalyzing polymer formation, highlighting a pathway for developing new polymeric materials with tailored properties (Chi‐Tien Chen et al., 2007).

Advances in Fluorescent Probes and Sensing Technologies

The compound's structural analogs have been explored for their application in fluorescent probes. For instance, benzoxazole and benzothiazole derivatives have been used to sense pH changes and metal cations, including magnesium and zinc. These applications are critical in developing sensitive and selective sensors for environmental monitoring and biomedical diagnostics (K. Tanaka et al., 2001).

Imaging Agents for Neurological Disorders

In medicinal chemistry, derivatives of the compound have been synthesized and evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Such studies are pivotal for advancing diagnostic tools for neurodegenerative diseases, demonstrating the compound's potential in neurological research (M. Cui et al., 2012).

Antimicrobial Activity Exploration

Research into triazole derivatives related to the given compound has revealed potential antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, highlighting the compound's relevance in drug discovery and microbiology (H. Bektaş et al., 2007).

Electroluminescent Device Development

The compound's structural framework has inspired the synthesis of Zn(II)-chelated complexes based on benzothiazole derivatives for use in electroluminescent devices. Such research underscores the compound's utility in developing advanced materials for optoelectronic applications, paving the way for next-generation display technologies (S. Roh et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-28-18-11-9-17(10-12-18)24(27)19(25-26-20-6-4-5-7-21(20)31-25)14-16-8-13-22(29-2)23(15-16)30-3/h4-15H,1-3H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJTYCFUJUTFNA-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)

![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)